molecular formula C16H13NO2 B1265928 1-Benzylindole-3-carboxylic acid CAS No. 27018-76-4

1-Benzylindole-3-carboxylic acid

Cat. No.: B1265928
CAS No.: 27018-76-4
M. Wt: 251.28 g/mol
InChI Key: LVYDDRHDOKXFMW-UHFFFAOYSA-N
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Description

1-Benzylindole-3-carboxylic acid is an organic compound with the molecular formula C16H13NO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

1-Benzylindole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of indoleacetic acid analogs, which are known for their differentiation-inducing and antiproliferative properties in human myeloblastoma cells . Additionally, derivatives of this compound have been studied as inhibitors of lipid peroxidation and superoxide anion formation . These interactions highlight the compound’s potential in modulating oxidative stress and cellular differentiation.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have shown antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through interactions with multiple cellular targets, leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, indole carboxamides derived from this compound have been identified as selective cyclooxygenase-2 inhibitors . This inhibition can lead to reduced inflammation and pain, showcasing the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although specific data on this compound’s stability and degradation are limited . Long-term exposure to the compound in vitro or in vivo may result in sustained modulation of cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. Higher doses could lead to toxic or adverse effects. For example, indole derivatives have been shown to have dose-dependent effects on liver and kidney function . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. In plants, indole-3-carboxylic acid derivatives are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. For instance, indole derivatives have been shown to localize in the nucleus, where they can modulate gene expression and cellular responses . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action.

Chemical Reactions Analysis

1-Benzylindole-3-carboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Properties

IUPAC Name

1-benzylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-16(19)14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,11H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYDDRHDOKXFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181506
Record name Indole-3-carboxylic acid, 1-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27018-76-4
Record name 1-(Phenylmethyl)-1H-indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27018-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-3-carboxylic acid, 1-benzyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027018764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-3-carboxylic acid, 1-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-1H-indole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In THF (15 ml) was dissolved methyl 1-benzylindole-3-carboxylate (606.1 mg, 2.284 mmol). To the resulting solution was added 0.25N NaOH (8.0 ml) and the mixture was stirred at 70° C. for 18 hours. After the reaction mixture was cooled to room temperature, the solvent was distilled off under reduced pressure. The residue thus obtained was acidified with 1N HCl (5.5 ml). The crystals thus precipitated were collected by filtration under reduced pressure, washed with water and dried under reduced pressure to give 1-benzylindole-3-carboxylic acid (100%) as a light pink amorphous substance.
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Quantity
606.1 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 0.50 g (3.10 mmol) 1H-indole-3-carboxylic acid in 5 ml DMF was added 0.27 g (6.75 mmol) of NaH (60% in oil). The mixture was stirred at RT for 30 min. and then 0.39 ml (3.28 mmol) of benzyl bromide was added. The mixture was stirred an additional hour and then poured onto water and extracted with ethyl acetate. The combined organic phases were dried over Na2SO4 and concentrated in vacuo. Crystallization in Et2O afforded 0.61 g (78%) of 1-benzyl-1H-indole-3-carboxylic acid as a white solid. ES-MS m/e (%): 250 (M−H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the structural similarity between 1-Benzylindole-3-carboxylic acid derivatives and Lonidamine in anticancer research?

A1: Lonidamine is a known antitumor agent. The research article investigates a series of this compound derivatives designed based on the structure of Lonidamine. [] The study found that compound 16b, sharing the same substituent at position 1 as Lonidamine, exhibited the most potent antitumor activity among the tested derivatives. This finding suggests that the specific substituent at position 1 plays a crucial role in the antitumor activity of these compounds. Further research is needed to elucidate the precise mechanism of action and to explore the therapeutic potential of these derivatives.

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